![molecular formula C10H9NO3 B176834 2-フリル[2,3-c]ピリジン-2-カルボン酸エチル CAS No. 138173-83-8](/img/structure/B176834.png)

2-フリル[2,3-c]ピリジン-2-カルボン酸エチル

説明

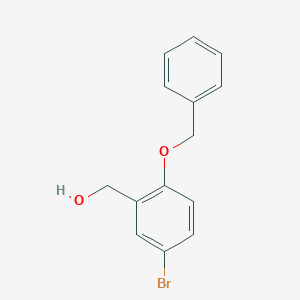

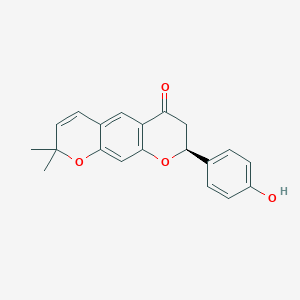

Ethyl furo[2,3-c]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9NO3 . It is a derivative of furo[2,3-c]pyridine .

Synthesis Analysis

A simple synthesis of furo[2,3-c]pyridine and its 2- and 3-methyl derivatives from ethyl 3-hydroxyisonicotinate is described in the literature . The hydroxy ester was O-alkylated with ethyl bromoacetate or ethyl 2-bromopropionate to give the diester .Molecular Structure Analysis

The molecular structure of Ethyl furo[2,3-c]pyridine-2-carboxylate consists of a planar furopyridine ring . The average mass of the molecule is 191.183 Da .Chemical Reactions Analysis

The cyclization of compound 3a afforded ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate, which was hydrolyzed and decarboxylated to give furo[2,3-c]pyridin-3(2H)-one .科学的研究の応用

化学合成

“2-フリル[2,3-c]ピリジン-2-カルボン酸エチル” は化学合成で使用されています . これは、化学薬品サプライヤーから購入できるため、他の化合物の合成のためにラボで使用されていることが示唆されています .

生物活性

“2-フリル[2,3-c]ピリジン-2-カルボン酸エチル” については、具体的な情報は公開されていませんが、ピリジン誘導体は生物活性について研究されています . これらは、高血糖症などの高血漿血糖値を伴う疾患の予防と治療、およびそのような血糖値の低下が有益な疾患(1型糖尿病、肥満による糖尿病、糖尿病性脂質異常症、高トリグリセリド血症、インスリン抵抗性、耐糖能異常、高脂血症、心血管疾患、高血圧など)に適用される可能性があります .

光線力学療法

類似の構造を持つ化合物 “フリル[3,2-c]ピリジン” は、光線力学療法で使用されています . これは、高い量子収率を持つ近赤外発光を示し、高い1O2と˙OHの生成効率を示し、グラム陽性菌のin vitroおよびin vivoでの特異的なイメージングと光線力学的アブレーションに使用できます .

将来の方向性

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This methodology provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate . This suggests potential future directions for the development and application of Ethyl furo[2,3-c]pyridine-2-carboxylate and related compounds.

作用機序

Target of Action

Ethyl furo[2,3-c]pyridine-2-carboxylate, also known as LIQ-TF, primarily targets Gram-positive bacteria . The compound acts as a photosensitizer, which is a molecule that absorbs light and transfers energy to other molecules, creating a chemical change .

Mode of Action

The compound interacts with its targets through a process called photodynamic ablation . This involves the absorption of light, which triggers a series of chemical reactions that generate reactive oxygen species (ROS), such as singlet oxygen (^1O2) and hydroxyl radicals (˙OH) . These ROS are highly reactive and can cause damage to cellular structures, leading to the death of the bacteria .

Biochemical Pathways

The generation of ros can disrupt many cellular processes, including dna replication, protein synthesis, and cell wall integrity . This leads to the downstream effect of bacterial cell death .

Pharmacokinetics

Its ability to generate ros upon light activation suggests that it may have good bioavailability, as it can exert its effects directly at the site of bacterial infection .

Result of Action

The primary result of Ethyl furo[2,3-c]pyridine-2-carboxylate’s action is the ablation of Gram-positive bacteria . By generating ROS, it causes significant damage to bacterial cells, leading to their death . This makes it a potential candidate for combating multiple drug-resistant bacteria .

Action Environment

The action of Ethyl furo[2,3-c]pyridine-2-carboxylate is influenced by environmental factors such as light and oxygen availability . As a photosensitizer, it requires light to activate its antibacterial effects . Additionally, the presence of oxygen is necessary for the generation of ROS .

特性

IUPAC Name |

ethyl furo[2,3-c]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-13-10(12)8-5-7-3-4-11-6-9(7)14-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEKKNVBDRSMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348983 | |

| Record name | ethyl furo[2,3-c]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138173-83-8 | |

| Record name | ethyl furo[2,3-c]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl furo[2,3-c]pyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B176761.png)